molecular formula C10H16BrF3 B14882362 (1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane

(1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane

Cat. No.: B14882362
M. Wt: 273.13 g/mol
InChI Key: HWCRRKPFFYADLW-UHFFFAOYSA-N
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Description

(1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane is a chemical compound that features a bromine atom, three fluorine atoms, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane typically involves the reaction of 1-bromo-4,4,4-trifluorobutane with cyclohexane under specific conditions. One common method includes the use of a strong base to facilitate the substitution reaction, where the bromine atom is replaced by the cyclohexane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as distillation and recrystallization, to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Elimination: Strong bases like sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacokinetic properties.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4,4,4-trifluorobutane
  • 4-Bromo-1,1,1-trifluorobutane
  • 1-Bromo-4-fluorobutane

Uniqueness

(1-Bromo-4,4,4-trifluorobutan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific steric and electronic characteristics.

Properties

IUPAC Name

(1-bromo-4,4,4-trifluorobutan-2-yl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF3/c11-7-9(6-10(12,13)14)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCRRKPFFYADLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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